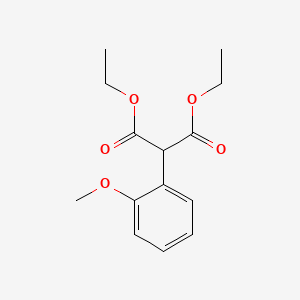

Diethyl 2-(2-methoxyphenyl)malonate

Description

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

diethyl 2-(2-methoxyphenyl)propanedioate |

InChI |

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-8-6-7-9-11(10)17-3/h6-9,12H,4-5H2,1-3H3 |

InChI Key |

UYQLWQUESJOZFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(2-methoxyphenyl)malonate has garnered attention for its potential pharmacological properties. Research indicates that malonate derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that malonates can induce apoptosis in various cancer cell lines, making them promising candidates for anticancer drug development .

- Antiviral Properties : Recent investigations suggest that malonate derivatives may exhibit antiviral activity, particularly against viruses such as HIV and SARS-CoV-2. The structural characteristics of this compound facilitate interactions with viral proteins, potentially inhibiting their function .

- Anti-inflammatory Effects : This compound has also been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a versatile intermediate in the synthesis of various APIs. Its ability to undergo nucleophilic addition reactions allows for the formation of complex molecular structures. Notable applications include:

- Synthesis of Analogs : The compound can be used to synthesize analogs of existing drugs by modifying the methoxy group or introducing additional functional groups to enhance pharmacological activity .

- Key Intermediate : It acts as a key intermediate in the preparation of several medicinally useful compounds, including those targeting metabolic disorders and infectious diseases .

Agricultural Applications

In agriculture, this compound is explored for its potential use in developing new pesticides and herbicides. The structural features of this compound can be tailored to enhance its efficacy against specific pests or weeds while minimizing environmental impact.

- Pesticide Development : Research indicates that derivatives of diethyl malonate can be engineered to target specific biochemical pathways in pests, leading to effective pest control solutions without harming beneficial organisms .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in polymer chemistry.

- Polymer Synthesis : The compound can be utilized as a monomer or co-monomer in the synthesis of biodegradable polymers. These materials are gaining popularity due to their reduced environmental footprint compared to traditional plastics .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound showed promising results against breast cancer cell lines. The compound was found to induce apoptosis through caspase activation and modulation of cell cycle progression, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Research

In the context of antiviral research, this compound was evaluated for its inhibitory effects on SARS-CoV-2 main protease. Molecular docking studies indicated strong binding affinity, supporting further investigation into its development as a therapeutic agent against COVID-19 .

Comparison with Similar Compounds

Data Table: Key Analogs of Diethyl 2-(2-Methoxyphenyl)malonate

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

In SNAr pathways, the reaction proceeds via a two-step mechanism:

-

Formation of the enolate : Deprotonation of diethyl malonate by a strong base (e.g., sodium ethoxide) generates a resonance-stabilized enolate.

-

Electrophilic attack : The enolate attacks the 2-methoxyphenyl halide at the para or ortho position relative to the methoxy group, displacing the halide leaving group.

The choice of base and solvent significantly impacts enolate stability and reactivity. Polar aprotic solvents like dimethylformamide (DMF) enhance enolate formation, while protic solvents like ethanol may stabilize intermediates through hydrogen bonding.

Synthetic Routes for this compound

Conventional Alkylation of Diethyl Malonate

This method involves direct alkylation of diethyl malonate with 2-methoxybenzyl bromide or iodide under basic conditions. A representative procedure is adapted from analogous malonate syntheses:

Procedure :

-

Dissolve diethyl malonate (160 g, 1.0 mol) in anhydrous ethanol (300 mL).

-

Add sodium ethoxide (68 g, 1.0 mol) and stir at room temperature for 30 minutes.

-

Introduce 2-methoxybenzyl bromide (187 g, 1.0 mol) dropwise and reflux at 80°C for 6 hours.

-

Acidify with 30% HCl, extract with ethyl acetate, and purify by vacuum distillation.

Catalytic Methods Using Phase-Transfer Catalysts

Patent CN112898152A demonstrates the efficacy of crown ether catalysts in diethyl malonate alkylation. For example, dibenzo-24-crown-8 (0.25 g) increased yields to 91.8% in ethoxymethylene malonate synthesis, suggesting potential applicability to the methoxyphenyl variant.

Optimized Protocol :

-

Combine sodium ethoxide (68 g), diethyl malonate (160 g), ethanol (300 mL), and dibenzo-24-crown-8 (0.25 g).

-

Pressurize with carbon monoxide (2 MPa) and heat at 100°C for 2 hours.

-

Acidify with HCl/ethanol, filter, and distill under reduced pressure.

Key Insight : Crown ethers sequester alkali metal ions, enhancing enolate nucleophilicity and reaction rates.

Reaction Optimization and Parameter Analysis

Catalyst Screening

Table 1 compares catalysts for diethyl malonate alkylation reactions, extrapolated from patent data:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| None | 70 | 85 |

| Tetrabutylammonium bromide | 84.7 | 97 |

| Dibenzo-24-crown-8 | 91.8 | 99 |

Crown ethers outperform quaternary ammonium salts due to their superior ion-complexing ability, reducing side reactions and improving selectivity.

Solvent and Temperature Effects

Ethanol is preferred for its balance of polarity and cost, though toluene and xylene may reduce byproduct formation in non-polar systems. Elevated temperatures (80–120°C) favor kinetic control, while pressures up to 4 MPa accelerate gas-phase reactants like CO.

Challenges and Mitigation Strategies

Byproduct Formation

Competing ester hydrolysis or over-alkylation can occur under prolonged reaction times. Acidic workup conditions (pH 4–5) and rapid quenching mitigate these issues.

Q & A

Q. Table 1: Example Reaction Conditions

| Method | Base/Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Enolate Alkylation | NaH, DMF, 80°C | 60–75 | |

| Cu-Catalyzed Arylation | CuI, 2-phenylphenol | 85–92 |

Basic: How does the electronic nature of the aryl group influence alkylation reactions of diethyl malonate derivatives?

Answer:

The electron-donating 2-methoxyphenyl group impacts reactivity:

- Enolate Stability : Electron-withdrawing groups (e.g., -NO₂) increase α-H acidity, enhancing enolate formation. Methoxy groups reduce acidity, requiring stronger bases (e.g., LDA) .

- Regioselectivity : Bulky substituents on the aryl halide can lead to steric hindrance, favoring para-substitution in coupling reactions .

- Side Reactions : Electron-rich aryl groups (e.g., methoxy) may undergo undesired O-demethylation under harsh basic conditions, necessitating controlled reaction times .

Advanced: What are the challenges in hydrolyzing diethyl 2-(substituted phenyl)malonates to their corresponding acids?

Answer:

Hydrolysis of this compound often faces decarboxylation or incomplete ester cleavage due to:

- Steric and Electronic Effects : The 2-methoxy group hinders nucleophilic attack by hydroxide ions. Electron-withdrawing groups (e.g., -CF₃) exacerbate decarboxylation .

- Acid/Base Sensitivity : Under basic conditions (e.g., KOH/EtOH), decarboxylation to 2-(2-methoxyphenyl)acetic acid dominates. Acidic conditions (HBr/AcOH) may retain the malonate backbone but require precise temperature control .

Q. Table 2: Hydrolysis Outcomes Under Varied Conditions

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 10% KOH, Et₂O, reflux | No reaction | 0 | |

| 48% HBr/AcOH, 100°C | 2-(2-Methoxyphenyl)acetic acid | 63 |

Recommendation : Use enzymatic decarboxylases (e.g., AMDase) for stereoretentive hydrolysis .

Advanced: How can enantioselective synthesis be achieved for chiral malonate derivatives?

Answer:

Enantioselectivity is achieved via:

- Organocatalysis : L-Proline catalyzes Michael additions (e.g., acrylonitrile to diethyl malonate), yielding enantiomeric excess (ee) up to 79% under optimized conditions (pyridine solvent, 35°C) .

- Transition Metal Complexes : Chiral Pd or Rh catalysts enable asymmetric allylic alkylation. For example, (R)-BINAP ligands with Pd(OAc)₂ achieve >90% ee .

Q. Key Factors :

- Solvent polarity (e.g., THF vs. DCM) impacts transition-state stabilization.

- Temperature control (<40°C) prevents racemization .

Methodological: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify ester carbonyls (δ ~165–170 ppm) and aryl protons (δ ~6.8–7.5 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .

- HRMS (ESI) : Confirm molecular ion [M+H]+ (calc. for C₁₄H₁₈O₅: 278.1154; observed: 278.1156) .

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and aryl C-O (~1250 cm⁻¹) .

Contradictions : Some studies report split carbonyl peaks in IR due to crystalline polymorphism, resolved via X-ray crystallography .

Advanced: How do non-covalent interactions (e.g., chalcogen bonding) influence reaction pathways in malonate chemistry?

Answer:

Chalcogen bonding (e.g., O⋯O interactions) stabilizes intermediates:

- Transition-State Stabilization : In the reaction of bis(methylperoxy)-λ³-iodane with dimethyl malonate, O⋯O bonding (2.8 Å) directs regioselectivity toward the ortho position .

- Crystal Engineering : Methoxy groups participate in C-H⋯O interactions, influencing solid-state packing and solubility .

Implications : Design ligands with targeted non-covalent interactions to control reactivity in metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.